molecular formula C9H11BrO B1282620 2-Bromo-4-ethylanisole CAS No. 99179-98-3

2-Bromo-4-ethylanisole

Cat. No.: B1282620
CAS No.: 99179-98-3
M. Wt: 215.09 g/mol
InChI Key: VPDXTNZWHRBQJL-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylanisole: is an organic compound with the chemical formula C9H11BrO It is a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by a bromine atom and an ethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylanisole can be achieved through several methods. One common approach involves the bromination of 4-ethylanisole. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant flow rates, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products:

    Substitution: Formation of various substituted anisoles.

    Oxidation: Formation of 2-bromo-4-ethylbenzaldehyde or 2-bromo-4-ethylbenzoic acid.

    Reduction: Formation of 4-ethylanisole.

Scientific Research Applications

Chemical Properties and Structure

2-Bromo-4-ethylanisole is characterized by the presence of a bromine atom and an ethyl group attached to the anisole structure, which enhances its reactivity and biological activity. Its molecular weight is approximately 215.1 g/mol, and it typically appears as a colorless to pale yellow liquid.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

  • Synthesis of Photoluminescent Compounds : Similar compounds have been used to synthesize photoluminescent materials, indicating potential use in optoelectronic devices.
  • Preparation of Antimicrobial Agents : The compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

Research indicates that this compound may interact with various biological systems:

  • Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of specific bacterial strains, attributed to its bromine content.
  • Potential Insect Repellent : The aromatic nature and structure suggest it could be effective as an insect repellent.

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antibacterial agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized derivatives of this compound to evaluate their biological activities. Some derivatives exhibited enhanced cytotoxicity against cancer cell lines, suggesting that modifications to the ethyl group or bromine position could yield compounds with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylanisole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ethyl group and methoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biological targets.

Comparison with Similar Compounds

    2-Bromoanisole: Similar structure but lacks the ethyl group, making it less hydrophobic.

    4-Bromoanisole: Bromine atom at the 4 position instead of the 2 position, affecting its reactivity and interaction with other molecules.

    2-Ethylanisole: Lacks the bromine atom, resulting in different chemical properties and reactivity.

Uniqueness: 2-Bromo-4-ethylanisole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Bromo-4-ethylanisole is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C10H11BrO
  • Molecular Weight: 229.1 g/mol
  • CAS Number: 638579

The compound features a bromine atom attached to the aromatic ring of ethylanisole, which influences its reactivity and biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves bromination of 4-ethylanisole. This can be achieved through electrophilic aromatic substitution, where bromine is introduced into the aromatic system under controlled conditions.

General Synthetic Route:

  • Starting Material: 4-Ethylanisole
  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Solvent: An appropriate solvent such as dichloromethane or acetic acid.
  • Reaction Conditions: The reaction is usually carried out at low temperatures to minimize polybromination.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Kyoto University investigated the antimicrobial properties of various brominated compounds, including this compound. The results indicated that this compound significantly inhibited the growth of S. aureus, suggesting its potential as a natural preservative in food products .

Case Study 2: Cancer Cell Line Selectivity

Another research project examined the effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development .

Properties

IUPAC Name

2-bromo-4-ethyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDXTNZWHRBQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550913
Record name 2-Bromo-4-ethyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99179-98-3
Record name 2-Bromo-4-ethyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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